![molecular formula C8H7Cl2N B1631737 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 56946-65-7](/img/structure/B1631737.png)

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Descripción general

Descripción

“2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the CAS Number: 56946-65-7 . It has a molecular weight of 188.06 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7Cl2N/c9-6-4-8(10)11-7-3-1-2-5(6)7/h4H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a predicted density of 1.386±0.06 g/cm3 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound’s IUPAC name is 2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine .Aplicaciones Científicas De Investigación

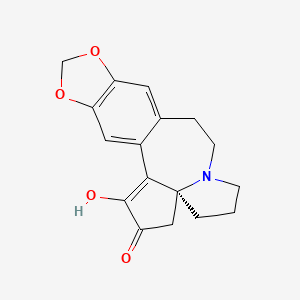

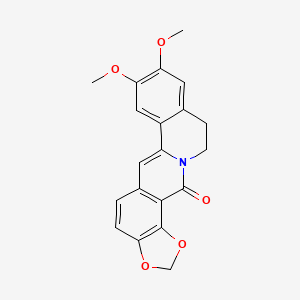

Alkaloid Structural Fragment

Cyclopenta[b]pyridine derivatives, including 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine, are structural fragments of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as recreational drugs, or in entheogenic rituals.

Hypoglycemic Activity

Some derivatives of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine have been found to exhibit hypoglycemic activity . This means they can lower blood sugar levels, which could be beneficial in the treatment of diabetes.

Calcium Channel Antagonists

Certain derivatives of this compound act as antagonists of calcium channels . Calcium channel blockers are used to treat hypertension, angina, and arrhythmia.

Fluorescent Probes

Some derivatives of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine can be used as fluorescent probes . These probes are used in various fields of biological research to study the properties and functions of individual cells, including their pH, temperature, ion concentrations, and other factors.

Protein Kinase FGFR1 Inhibitors

Certain derivatives of this compound have been found to inhibit protein kinase FGFR1 . FGFR1 is a receptor tyrosine kinase whose aberrant function and altered expression can lead to cancer. Therefore, inhibitors of FGFR1 are potential anticancer agents.

Corrosion Inhibitors

The synthesized CAPD derivatives of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine were employed as novel inhibitors for carbon steel corrosion . This application is particularly relevant in industries where metal structures are exposed to corrosive environments.

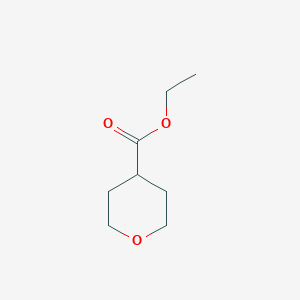

Key Intermediate in Cefpirome Synthesis

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of cefpirome , a fourth-generation cephalosporin antibiotic used to treat severe infections caused by Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.

Multicomponent Synthesis

This compound can be used in multicomponent synthesis , a type of chemical synthesis that combines three or more reactants in a single reaction vessel to produce a desired product. This method is efficient and often reduces waste, making it a valuable tool in green chemistry.

Safety and Hazards

Propiedades

IUPAC Name |

2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N/c9-6-4-8(10)11-7-3-1-2-5(6)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQRPOZAIBSOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480792 | |

| Record name | 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

CAS RN |

56946-65-7 | |

| Record name | 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

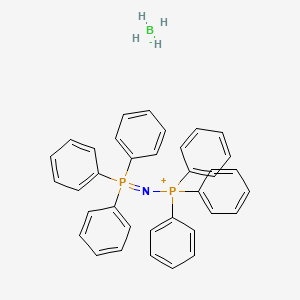

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B1631673.png)

![[1,2,4]Triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1631702.png)